tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
CAS No.: 920966-16-1
Cat. No.: VC2278317
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920966-16-1 |
|---|---|
| Molecular Formula | C12H23NO3 |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |
| Standard InChI Key | LBJSEPNOVVUVJA-VHSXEESVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CO |
| SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Information
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a chemical compound with significant versatility in various scientific and industrial applications. This compound is precisely identified by its CAS number 920966-16-1, which distinguishes it from similar compounds in the chemical registry system. The molecular formula is C12H23NO3, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. Its molecular weight is 229.32 g/mol, a property that influences its physical characteristics and applications.
The IUPAC name for this compound is tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate, which precisely describes its structure according to international chemical nomenclature standards. In chemical databases, it may also be identified by its MDL number MFCD03844608, which is another unique identifier used in chemical information systems .
Stereochemistry and Structure
The stereochemistry of this compound is particularly important, as indicated by its name containing the "cis" descriptor. This refers to the spatial arrangement of the hydroxymethyl group and the carbamate group on the cyclohexane ring, where both groups are positioned on the same side of the ring plane . This stereochemical configuration can be represented in the SMILES notation as O=C(OC(C)(C)C)N[C@H]1CC@@HCCC1, which encodes the three-dimensional structure of the molecule .
The cis configuration distinguishes this compound from its trans isomer (where the groups would be on opposite sides of the ring), giving it distinct physical, chemical, and biological properties that are crucial for its specific applications . This stereochemical specificity is often critical in biological systems where molecular recognition is highly dependent on spatial arrangement.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is largely determined by its functional groups. The carbamate group (N-C(=O)-O-) is relatively stable under neutral conditions but can undergo hydrolysis under acidic or basic conditions. This property is particularly important in pharmaceutical applications where controlled release or metabolic stability may be desired.
The hydroxymethyl group (-CH2OH) provides a reactive site for further chemical modifications through various reactions such as oxidation, esterification, or etherification . This reactivity makes the compound valuable as an intermediate in synthetic chemistry, particularly in the pharmaceutical industry where derivative compounds may be synthesized for specific therapeutic applications.
Applications and Research Utilization
Pharmaceutical Development
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate has gained significant attention in pharmaceutical research and development. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders . Its specific stereochemistry makes it valuable in creating compounds with precise receptor interactions.
The compound's structural features, including the carbamate group and hydroxymethyl functionality, provide sites for further modification in medicinal chemistry workflows. These modifications can be strategically implemented to optimize properties such as pharmacokinetics, target specificity, and metabolic stability of drug candidates. Researchers utilize this chemical building block to explore structure-activity relationships in drug discovery programs.
Agrochemical Applications
In the agricultural sector, tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is utilized in formulating agrochemicals such as pesticides and herbicides . The compound enhances the effectiveness of these agricultural products by improving their stability and absorption in plants . This leads to more efficient crop protection solutions with potentially reduced environmental impact.
The specific stereochemistry of the compound may also contribute to selective interactions with target pests while minimizing effects on beneficial organisms. This selectivity is increasingly important in modern agrochemical development, where environmental considerations and resistance management are critical concerns.
Polymer Chemistry
One of the most significant applications of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is in polymer chemistry. The compound acts as a modifier in polymer formulations, contributing to improved mechanical properties and thermal stability in plastics . When incorporated into polymer matrices, it enhances durability and performance characteristics of the resulting materials.
The hydroxymethyl group provides a reactive site for incorporation into polymer chains, while the cyclohexyl ring contributes to rigidity and thermal resistance . These properties make the compound valuable in developing specialty polymers for demanding applications where standard materials would be insufficient.
Biochemical Research
In biochemical research, tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is utilized in studies related to enzyme inhibition and receptor binding . These studies aid in understanding biological processes and drug interactions at the molecular level. The compound's well-defined stereochemistry makes it useful for probing the stereoselectivity of biological systems.
Researchers investigating carbamate interactions with biological systems find this compound particularly valuable as a model substrate or inhibitor. The insights gained from such studies contribute to broader knowledge in biochemistry and can inform future drug development efforts.
Cosmetic Applications
Beyond industrial and research applications, tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate has found utility in cosmetic formulations . Its properties make it suitable for use in skincare products, where it can enhance skin absorption and provide moisturizing effects . The compound's ability to interact with biological membranes while maintaining stability makes it an interesting ingredient for formulators seeking innovative skincare solutions.
Comparison with Related Compounds
Structural Analogues
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate belongs to a family of structurally related compounds that differ in stereochemistry or substitution patterns. One notable analogue is tert-Butyl trans-(3-hydroxymethyl)cyclohexylcarbamate, which features the same functional groups but in a trans configuration rather than cis . This seemingly minor difference in stereochemistry can significantly alter the compound's properties and applications.
Another related compound is tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate, which specifies the absolute stereochemistry at the two chiral centers . This compound is effectively a specific stereoisomer of the more generally described tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate .
Functional Differences
The functional differences between tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate and its analogues primarily stem from their stereochemical configurations. The cis isomer typically demonstrates different reactivity, solubility, and biological activity compared to the trans isomer . These differences can be crucial in applications where molecular recognition or specific spatial arrangements are important, such as in pharmaceutical development.
Future Research Directions
Emerging Applications
Research on tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate continues to evolve, with emerging applications in several fields. In pharmaceutical development, there is growing interest in utilizing this compound for targeted drug delivery systems, where its stereochemical properties might enable selective interactions with biological receptors .
In polymer science, researchers are exploring novel applications such as biodegradable polymers and smart materials that respond to environmental stimuli. The compound's ability to enhance mechanical properties while potentially enabling specific degradation pathways makes it an interesting candidate for sustainable material development.
Synthesis Optimization
Future research will likely focus on optimizing the synthesis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate to improve yield, stereoselectivity, and environmental impact. Green chemistry approaches may be developed to reduce waste and energy consumption in the production process. Additionally, catalytic methods that enhance stereoselectivity could lead to more efficient production of this stereochemically defined compound.
The development of continuous flow chemistry techniques could also revolutionize the synthesis of this compound, potentially enabling more consistent quality and reduced production costs. Such advancements would further expand the accessibility and applications of this versatile chemical building block.
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